2-Naphthyl 2,4-dichlorobenzenesulfonate
Description
2-Naphthyl 2,4-dichlorobenzenesulfonate is a sulfonate ester derivative composed of a 2-naphthyl group linked via an ester bond to a 2,4-dichlorobenzenesulfonyl moiety. Its molecular formula is C₁₆H₁₁Cl₂O₃S, with a molecular weight of 366.23 g/mol. Sulfonate esters like this are often utilized as intermediates in organic synthesis, stabilizers, or prodrugs due to their hydrolytic stability and lipophilicity .
Properties
Molecular Formula |
C16H10Cl2O3S |
|---|---|
Molecular Weight |
353.2g/mol |
IUPAC Name |
naphthalen-2-yl 2,4-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H10Cl2O3S/c17-13-6-8-16(15(18)10-13)22(19,20)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI Key |
GVVMULGNGGSRKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Solubility : The sulfonate ester’s lipophilicity contrasts sharply with the high water solubility of sulfonic acids and sulfonate salts due to ionic interactions .
- Stability: The dichloro substitution in the benzenesulfonate group likely reduces hydrolysis rates compared to non-halogenated esters, as electron-withdrawing groups stabilize the ester bond.
Reactivity and Stability
- Hydrolysis : Sulfonate esters typically undergo hydrolysis under acidic or basic conditions. The presence of chlorine substituents may slow this process, as seen in halogenated aromatic systems .
- Synthetic Utility : Sulfonate esters like 2-naphthyl derivatives are used as protecting groups or leaving groups in nucleophilic substitution reactions, leveraging their stability and ease of cleavage .
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